molecular formula C22H14ClF2N3O4S B2569459 Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-48-6

Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2569459
M. Wt: 489.88
InChI Key: KFIOKTWKYSVODZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed various methods to synthesize novel heterocyclic compounds using derivatives similar to Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate. For instance, the synthesis of pyrazolo[3,4-c]pyridazine derivatives explored the cyclization of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with nucleophilic reagents, leading to new derivatives with potential central nervous system effects (Zabska et al., 1998). Another study focused on the synthesis of thienoquinolines, starting from ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, resulting in various heterocyclic compounds through different chemical reactions (Awad et al., 1991).

Pharmacological Screening

Several studies have focused on the pharmacological screening of derivatives for their potential effects on the central nervous system, anti-inflammatory, analgesic, and ulcerogenic actions. For example, a group of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates was prepared and tested for their anti-inflammatory, analgesic, and ulcerogenic actions, along with their ability to inhibit prostaglandin biosynthesis, showing various structure-activity relationships and mechanisms of action (Abignente et al., 1992).

Antimicrobial and Anticancer Activities

Compounds synthesized from derivatives of Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate have been evaluated for their antimicrobial and anticancer activities. For instance, a study discovered new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlighting the potential of synthesized derivatives in reducing tumor mass and inducing apoptosis in cancer cells (Gad et al., 2020). Another research effort synthesized and characterized new quinazolines as potential antimicrobial agents, demonstrating the diversity of applications for these chemical derivatives (Desai et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2N3O4S/c1-2-32-22(31)18-13-10-33-20(26-19(29)17-14(24)4-3-5-15(17)25)16(13)21(30)28(27-18)12-8-6-11(23)7-9-12/h3-10H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIOKTWKYSVODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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